

Molecular Structure and Predicted Spectroscopic Behavior

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Compound of Interest

Compound Name: 5-Iodo-pyridine-3-carbaldehyde

Cat. No.: B1323148

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The introduction of a large, electron-withdrawing, and magnetically active iodine atom at the 5-position of the pyridine-3-carbaldehyde scaffold profoundly influences its electronic and magnetic environment. This perturbation is the key to interpreting its spectroscopic signature. The iodine atom's primary effects are:

- **Inductive Electron Withdrawal:** Pulls electron density from the pyridine ring, deshielding nearby protons and carbons.
- **Anisotropic Effects:** The magnetic field generated by the electron cloud of the iodine atom can shield or deshield nearby nuclei depending on their spatial orientation.
- **Heavy Atom Effect:** The presence of iodine can influence spin-lattice relaxation times in NMR and is the primary determinant in the mass spectrum's isotopic pattern.

The molecular structure and numbering convention used throughout this guide are presented below.

Caption: Molecular structure and atom numbering of **5-Iodo-pyridine-3-carbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. The predicted spectra are based on data for pyridine-3-carbaldehyde and known iodine substituent effects.^[4]

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is expected to show four distinct signals: one for the aldehyde proton and three for the aromatic protons on the pyridine ring.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Rationale for Prediction
H-CHO	~10.2	Singlet (s)	-	The aldehyde proton is highly deshielded and typically appears as a singlet above 10 ppm. Its chemical shift is largely unaffected by the iodine substituent.
H-2	~9.2	Doublet (d)	~2.0	This proton is ortho to the ring nitrogen and meta to the aldehyde, making it the most deshielded ring proton. It will show a small coupling to H-6.
H-6	~8.9	Doublet (d)	~2.0	This proton is also ortho to the ring nitrogen. The iodine at the adjacent C-5 position will exert a deshielding effect. It couples with H-2.

H-4	~8.5	Singlet (s)	-	This proton is situated between two carbon atoms bearing substituents (C-3 aldehyde and C-5 iodine), eliminating any significant proton-proton coupling, resulting in a singlet or a very finely split multiplet.
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Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum is expected to display six signals corresponding to the six carbon atoms in the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale for Prediction
C-CHO	~190	The aldehyde carbonyl carbon is characteristically found in this downfield region. [4]
C-2	~155	This carbon is adjacent to the electronegative nitrogen, causing a significant downfield shift.
C-6	~153	Similar to C-2, this carbon is adjacent to the nitrogen, resulting in a downfield shift.
C-4	~140	This carbon is deshielded by the adjacent aldehyde-bearing carbon and the iodine-bearing carbon.
C-3	~132	The carbon atom directly attached to the aldehyde group.
C-5	~95	The most upfield signal for the ring carbons is predicted for C-5 due to the "heavy atom effect" of the directly attached iodine, which causes significant shielding. This is a hallmark of iodo-substituted carbons.

Experimental Protocol for NMR Data Acquisition

A trustworthy protocol is essential for validating the predicted data.

- **Sample Preparation:** Dissolve 10-15 mg of high-purity **5-Iodo-pyridine-3-carbaldehyde** in ~0.6 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6). The

choice of solvent is critical; CDCl_3 is standard, but DMSO-d_6 may be required if solubility is poor.

- Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
- ^1H NMR Acquisition:
 - Acquire data over a spectral width of 0-16 ppm.
 - Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
 - Co-add 16 scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire data over a spectral width of 0-220 ppm.
 - Use a standard proton-decoupled pulse sequence.
 - A relaxation delay of 5 seconds is recommended due to the longer relaxation times of quaternary carbons.
 - Co-add at least 1024 scans for good signal-to-noise.
- Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. Calibrate the ^1H spectrum to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm) and the ^{13}C spectrum accordingly (e.g., CDCl_3 at 77.16 ppm).

Caption: Standard workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and elemental composition.

- Molecular Formula: $\text{C}_6\text{H}_4\text{INO}$ [\[1\]](#)[\[2\]](#)

- Molecular Weight: 233.01 g/mol [1][2]
- Expected Ionization: Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the protonated molecule, $[M+H]^+$.
- Predicted m/z: The expected m/z for $[M+H]^+$ is 233.9412.
- Isotopic Pattern: A crucial feature will be the isotopic signature. Iodine is monoisotopic (^{127}I), but the presence of carbon (^{13}C isotope) will result in a small M+1 peak. The high-resolution mass spectrum (HRMS) is invaluable for confirming the elemental formula.

Ion	Calculated Exact Mass	Expected Relative Abundance
$[\text{C}_6\text{H}_4^{127}\text{INO} + \text{H}]^+$	233.9412	100%
$[^{13}\text{C}^{12}\text{C}_5\text{H}_4^{127}\text{INO} + \text{H}]^+$	234.9446	~6.5%

Experimental Protocol for MS Data Acquisition

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap) at a low flow rate (5-10 $\mu\text{L}/\text{min}$).
- Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 100-500.
- Analysis: Identify the peak corresponding to the $[M+H]^+$ ion and compare its exact mass and isotopic pattern to the theoretical values to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity	Functional Group
C-H Stretch (Aromatic)	3100 - 3000	Medium	Pyridine Ring C-H
C-H Stretch (Aldehyde)	2850 - 2800 and 2750 - 2700	Medium-Weak	Aldehyde C-H
C=O Stretch (Aldehyde)	1710 - 1690	Strong	Aldehyde Carbonyl
C=N and C=C Stretch	1600 - 1450	Medium-Strong	Pyridine Ring
C-I Stretch	600 - 500	Medium	Carbon-Iodine Bond

The most prominent and diagnostic peak will be the strong C=O stretch of the aldehyde group around 1700 cm⁻¹. The presence of the C-I bond can be inferred from bands in the far-IR region.[5]

Experimental Protocol for IR Data Acquisition

- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid powder directly onto the ATR crystal.
- **Instrument Setup:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Background Scan:** Perform a background scan with nothing on the crystal to account for atmospheric CO₂ and H₂O.
- **Sample Scan:** Place the sample on the crystal, apply pressure using the anvil, and collect the sample spectrum. Typically, 16-32 scans are co-added.
- **Data Analysis:** The resulting spectrum of absorbance vs. wavenumber can be analyzed to identify the characteristic peaks corresponding to the functional groups.

Conclusion

The spectroscopic profile of **5-Iodo-pyridine-3-carbaldehyde** is dominated by the interplay between the pyridine ring, the aldehyde functional group, and the heavy iodine substituent. This guide provides a robust, predictive framework for researchers, grounded in established spectroscopic principles and comparative data. The ^1H NMR spectrum is expected to show three distinct aromatic signals and an aldehyde singlet. The ^{13}C NMR is characterized by a highly shielded carbon attached to the iodine atom. The mass spectrum will be defined by the $[\text{M}+\text{H}]^+$ ion at $m/z \sim 234$, and the IR spectrum will be marked by a strong carbonyl absorption near 1700 cm^{-1} . The provided protocols offer a clear path for the empirical validation of these predictions, ensuring scientific integrity in the characterization of this important synthetic building block.

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- To cite this document: BenchChem. [Molecular Structure and Predicted Spectroscopic Behavior]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1323148#spectroscopic-data-of-5-iodo-pyridine-3-carbaldehyde]

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